An In-Depth Technical Guide to the Synthesis and Purification of Atorvastatin Hemi-Calcium Salt
An In-Depth Technical Guide to the Synthesis and Purification of Atorvastatin Hemi-Calcium Salt
Introduction
Atorvastatin, marketed as its hemi-calcium salt, is a highly effective synthetic lipid-lowering agent and a member of the statin class of drugs.[1][2] It functions as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] This inhibition leads to a reduction in endogenous cholesterol synthesis, primarily in the liver, which in turn upregulates LDL-receptor expression and increases the clearance of LDL-cholesterol from the bloodstream.[1] The intricate molecular structure of Atorvastatin, featuring a substituted pyrrole core and a stereochemically defined dihydroxyheptanoic acid side chain, necessitates a complex and precisely controlled multi-step synthesis.[4][5]
This technical guide provides a detailed overview of the core synthetic strategies, experimental protocols for key transformations, and the critical purification processes involved in the industrial-scale production of high-purity Atorvastatin hemi-calcium salt, intended for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The most prominent and industrially scalable route to the Atorvastatin core structure is the Paal-Knorr synthesis.[6][7] This highly convergent approach involves the condensation of an elaborated 1,4-diketone precursor with a primary amine that carries the pre-constructed chiral side chain.[6][7] This method is favored for its high chemical yields and scalability, often avoiding the need for costly chromatographic purification in the initial stages.[6] Alternative routes, such as those involving a late-stage, regioselective 1,3-dipolar münchnone cycloaddition, have also been developed but can involve more steps.[4][7]
Caption: The convergent Paal-Knorr synthesis for the Atorvastatin core structure.
Asymmetric Synthesis of the Key Chiral Side-Chain
The therapeutic efficacy of Atorvastatin is critically dependent on the (3R, 5R) stereochemistry of its dihydroxy side chain.[5][8] The synthesis of this chiral fragment is a pivotal aspect of the overall process. Several strategies are employed:
-
Chiral Pool Synthesis: This approach utilizes inexpensive, naturally occurring chiral molecules, such as isoascorbic acid, as the starting material to carry the desired stereochemistry through the synthesis.[1][9]
-
Catalytic Asymmetric Synthesis: Modern methods employ catalytic asymmetric aldol reactions to establish the chiral centers with high enantioselectivity.[10][11]
-
Biocatalytic Synthesis: The use of enzymes, or "biocatalysts," offers a green and highly specific alternative to traditional chemical methods.[5] Enzymes like alcohol dehydrogenases, ketoreductases, and 2-deoxy-D-ribose 5-phosphate aldolase (DERA) are used for asymmetric synthesis or the resolution of racemic mixtures to produce the required chiral intermediates.[5][12][13] A key intermediate in many of these routes is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3), which serves as a cornerstone for building the final drug.[8]
Final Elaboration to Atorvastatin Hemi-Calcium Salt
The conversion of the advanced intermediate from the Paal-Knorr synthesis into the final active pharmaceutical ingredient (API) involves a sequence of deprotection, hydrolysis, and salt formation steps.[6][14]
Caption: Workflow for the conversion of the advanced intermediate to the final API.
Experimental Protocols
The following protocols are adapted from a validated kilogram-scale synthesis.[6]
Protocol 1: Ketal Deprotection
-
Charge a 100 L glass-lined reactor with isopropyl alcohol (70 L) and water (17.5 L).
-
Add the protected atorvastatin intermediate (4) (7.0 kg, 11.38 mol).
-
Add 36% hydrochloric acid (0.8 L, 9.3 mol) to the suspension.
-
Heat the mixture to 60°C under vigorous stirring and maintain for 1 hour.
-
Cool the resulting solution to 5°C and stir for 30 minutes to allow precipitation.
-
Isolate the solid product by centrifugation, wash with water (10 L), and dry at 50°C (0.3 bar) for 18 hours. This yields the deprotected intermediate (5).[6]
Protocol 2: Ester Hydrolysis and Hemi-Calcium Salt Formation
-
Prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol) in methanol (50 L) and water (13 L) in a 100 L reaction vessel.
-
Add the deprotected intermediate (5) (6.3 kg, 10.25 mol) under vigorous stirring.
-
Heat the reaction to 40°C and maintain for 30 minutes, monitoring progress by TLC.
-
Upon completion, distill off the methanol under reduced pressure (approx. 40 L).
-
To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes. Separate the ethyl acetate layer and repeat the extraction twice.
-
To the combined aqueous layers containing the sodium salt, add a solution of calcium acetate (1.0 kg, 6.32 mol) in water (10 L) while stirring.
-
Extract the formed Atorvastatin hemi-calcium salt with ethyl acetate.
-
Wash the combined organic layers with a water-methanol mixture (95:5 v/v) and evaporate under reduced pressure.[6]
Purification by Crystallization
The final purification step is crucial for achieving the high purity required for an API and for controlling the solid-state form (polymorphism), which affects the drug's stability and bioavailability.[15]
Protocol 3: Final Crystallization
-
To the crude Atorvastatin hemi-calcium salt residue from the previous step, add 96% v/v ethyl alcohol (42 L).
-
Reflux the mixture for 1 hour, during which precipitation is observed.
-
Cool the resulting suspension to 20°C over 3 hours.
-
Isolate the product by centrifugation, wash with 96% v/v ethanol (6 L), and dry at 40°C (0.2 bar) for 12 hours.[6]
This process can be adapted using different solvent systems, such as methanol/water or THF/methanol/water, and may involve seeding with existing crystals to ensure the formation of the desired crystalline form, such as the stable trihydrate Form I.[15][16][17][18]
Caption: General workflow for the final purification of Atorvastatin hemi-calcium salt.
Data Presentation
The efficiency of the synthesis and purification process is measured by chemical yield and final product purity.
Table 1: Summary of Key Process Steps and Performance
| Step | Description | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | Ketal Deprotection (Intermediate 4 to 5) | 96% | - | [6] |
| 2 | Salt Formation & Purification (Intermediate 5 to API) | 78.7% | >99.9% | [6] |
| 3 | Chiral Ligand Recovery (Asymmetric Aldol) | 91% | - | [10] |
| 4 | ATS-9 Intermediate Purification | 97.7% | 99.8% |[19] |
Table 2: Example Crystallization Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | 96% v/v Ethyl Alcohol | [6] |
| Temperature Profile | Reflux, then cool to 20°C over 3 hours | [6] |
| Alternative Solvents | Methanol/Water, THF/Methanol/Water | [17][18] |
| Seeding | Often used to control polymorphism | [16][20] |
| Final API Purity | >99.5% |[6] |
Impurity Profiling and Control
Controlling impurities is a critical aspect of API manufacturing. The impurity profile depends heavily on the synthetic route and process parameters. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to detect and quantify impurities at different stages.[21][22][23][24]
Table 3: Common Atorvastatin Process-Related Impurities
| Impurity Name | CAS Number | Reference |
|---|---|---|
| Atorvastatin EP Impurity A (Desfluoro) | 433289-84-0 | |
| Atorvastatin EP Impurity B | 842103-12-2 | [] |
| Atorvastatin EP Impurity C (Difluoro) | 693794-20-6 | |
| Atorvastatin EP Impurity D (Epoxide) | 148146-51-4 | [26] |
| Atorvastatin EP Impurity H | 125995-03-1 |[] |
The synthesis of Atorvastatin hemi-calcium salt is a complex, multi-step process that showcases modern organic and process chemistry. Success relies on an efficient and convergent strategy for building the pyrrole core, such as the Paal-Knorr reaction, combined with a highly stereoselective method for constructing the chiral side chain. The final stages of deprotection, salt formation, and crystallization are critical for isolating the API with the high purity and specific polymorphic form required for pharmaceutical use. Rigorous process control and analytical monitoring are essential throughout the manufacturing campaign to manage impurities and ensure the quality and consistency of the final drug product.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. veeprho.com [veeprho.com]
- 10. Streamlined catalytic asymmetric synthesis of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1584616A1 - Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt - Google Patents [patents.google.com]
- 17. US7994343B2 - Process for the production of atorvastatin calcium in amorphous form - Google Patents [patents.google.com]
- 18. EP2420488A1 - Novel crystalline form of atorvastatin hemi-calcium salt, hydrate thereof, and method of producing the same - Google Patents [patents.google.com]
- 19. CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9 - Google Patents [patents.google.com]
- 20. A FACTORY SCALE PROCESS FOR PRODUCING CRYSTALLINE ATORVASTATIN TRIHYDRATE HEMI CALCIUM SALT - Patent 1237865 [data.epo.org]
- 21. jddtonline.info [jddtonline.info]
- 22. mdpi.com [mdpi.com]
- 23. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 26. pharmaffiliates.com [pharmaffiliates.com]
